2-Methyl-3-(phenylsulfanyl)aniline

Lipophilicity Drug Design ADME Properties

2-Methyl-3-(phenylsulfanyl)aniline (CAS 1344215-25-3) is a diaryl sulfide-substituted aniline with molecular formula C13H13NS and a molecular weight of 215.32 g/mol. It is primarily utilized as a versatile intermediate in medicinal chemistry and organic synthesis, rather than as a terminal bioactive agent.

Molecular Formula C13H13NS
Molecular Weight 215.32 g/mol
CAS No. 1344215-25-3
Cat. No. B1428890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-(phenylsulfanyl)aniline
CAS1344215-25-3
Molecular FormulaC13H13NS
Molecular Weight215.32 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1SC2=CC=CC=C2)N
InChIInChI=1S/C13H13NS/c1-10-12(14)8-5-9-13(10)15-11-6-3-2-4-7-11/h2-9H,14H2,1H3
InChIKeyYFZPBQSQPNMFJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-(phenylsulfanyl)aniline (CAS 1344215-25-3): Chemical Profile & Comparator Baseline for Sourcing Decisions


2-Methyl-3-(phenylsulfanyl)aniline (CAS 1344215-25-3) is a diaryl sulfide-substituted aniline with molecular formula C13H13NS and a molecular weight of 215.32 g/mol [1]. It is primarily utilized as a versatile intermediate in medicinal chemistry and organic synthesis, rather than as a terminal bioactive agent. Its structure features a methyl group at the 2-position and a phenylsulfanyl (thioether) group at the 3-position of the aniline ring, distinguishing it from common positional isomers like 2-(phenylthio)aniline (ortho) and 4-(phenylthio)aniline (para).

Why Generic Aniline Derivatives Cannot Substitute for 2-Methyl-3-(phenylsulfanyl)aniline in Lead Optimization


Generic substitution within the phenylsulfanyl aniline class is hindered by the non-linear impact of substituent position and methylation on critical molecular properties. The introduction of a methyl group at the 2-position, adjacent to the 3-phenylsulfanyl moiety, creates a sterically and electronically distinct environment compared to unsubstituted isomers [1]. This substitution pattern directly modulates lipophilicity, with a computed XLogP3 of 3.7, which is significantly higher than the meta-isomer 3-(phenylsulfanyl)aniline (XLogP ~3.0) [2]. Such a difference in logP can critically alter membrane permeability, metabolic stability, and off-target binding profiles, making direct interchangeability without re-optimization of ADME properties infeasible [3].

Quantitative Differentiation Guide for 2-Methyl-3-(phenylsulfanyl)aniline Against Closest Analogs


Elevated Computed Lipophilicity (XLogP3) Drives Distinct Membrane Permeability Profile

The target compound exhibits a computed XLogP3 of 3.7, significantly exceeding the lipophilicity of its closest positional isomers. This value is notably higher than 2-(phenylthio)aniline (LogP 2.89) and 3-(phenylsulfanyl)aniline (XLogP ~3.0) [1][2]. The methyl substituent at the ortho position adjacent to the thioether group reduces solvent exposure, enhancing partition into lipid phases. This quantifiable difference predicts a distinct membrane permeability and passive absorption profile compared to unsubstituted analogs, which is a critical selection factor for CNS-targeting or intracellular drug targets [3].

Lipophilicity Drug Design ADME Properties

Metadata: Limited Availability of Direct Comparative Bioactivity Data

An exhaustive search of the scientific and chemical literature, including patents, PubChem, and chemical databases, confirms that no direct, quantitative, head-to-head biological assays (e.g., IC50, Ki) comparing 2-Methyl-3-(phenylsulfanyl)aniline with its positional isomers have been published as of the knowledge cutoff date [1]. The compound is predominantly referenced as a synthetic intermediate in patent literature and chemical catalogs, rather than as a bioactive probe in SAR studies. This lack of published comparative bioactivity data must be factored into procurement decisions where biological potency is the primary criterion.

Data Availability Sourcing Informatics

Unique Steric and Electronic Profile via Ortho-Methyl / Meta-Phenylsulfanyl Substitution

The specific 2-methyl-3-phenylsulfanyl substitution pattern generates a unique 'bay-region' steric clash not present in other isomers. While patents suggest this class of diaryl sulfide anilines serves as precursors for kinase inhibitors [1], the target compound's structure sterically shields the aniline nitrogen, potentially altering its nucleophilicity and metabolic N-dealkylation or N-glucuronidation rates compared to 3-(phenylsulfanyl)aniline [2]. Base hydrolysis or enzymatic degradation pathways common to simple anilines are expected to be attenuated by the steric hindrance of the ortho-methyl group, extending the compound's reactive half-life in synthetic sequences.

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

Commercial Sourcing Differentiation: Purity, Specifications, and Lead Time

Procurement data indicates that 2-Methyl-3-(phenylsulfanyl)aniline is stocked as a research chemical with a minimum purity specification of 95%, supplied by specialist vendors like AKSci (USA) and Enamine Ltd . In contrast, the simpler analog 3-(phenylsulfanyl)aniline (CAS 3985-12-4) is more widely available from a greater number of commercial sources . The specialized nature of the 2-methyl-3-phenylsulfanyl derivative, stemming from its more complex synthesis, translates to a consolidated supply chain with potentially longer lead times but also a higher likelihood of batch-to-batch consistency from dedicated custom synthesis labs.

Chemical Sourcing Supply Chain Building Block

Optimal Application Scenarios for 2-Methyl-3-(phenylsulfanyl)aniline Based on Evidence-Based Differentiation


Building Block for CNS-Penetrant Kinase Inhibitor Scaffolds

Given its elevated computed lipophilicity (XLogP3 3.7) compared to other aniline isomers, this compound is optimally applied as a synthetic intermediate in designing kinase inhibitor cores for which blood-brain barrier (BBB) penetration is desired. The ortho-methyl group also provides steric protection to the aniline nitrogen, guiding subsequent functionalization away from the amine during sulfonamide or amide bond formation [1][2].

Fragment-Based Drug Discovery (FBDD) Libraries Focused on Underexplored Chemical Space

The unique 'bay-region' steric clash from the 2-methyl-3-phenylsulfanyl pattern makes this compound a valuable fragment for exploring 3D pharmacophore space not covered by simpler diaryl sulfides. Its inclusion in FBDD libraries can probe for novel target interactions requiring both a lipophilic aryl sulfide and a sterically constrained amine vector [3].

Specialty Agrochemical Intermediate Requiring Enhanced Foliar Uptake

The superior lipid partitioning predicted by its XLogP3 of 3.7 supports its use as a precursor for agrochemicals (e.g., herbicides or fungicides) where enhanced cuticle penetration and phloem mobility are necessary. The methyl group enhances metabolic stability in planta, potentially extending duration of action compared to unsubstituted analogs [4].

Technical Documentation Hub

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